molecular formula C19H18ClN3O3S B11171386 2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11171386
M. Wt: 403.9 g/mol
InChI Key: BUVFATSAPMHBDB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a chlorophenoxy group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing reaction time and energy consumption. The use of mild reaction conditions and efficient post-treatment methods, such as quenching with saturated sodium thiosulfate and extraction with ethyl acetate, are common practices .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its combination of a chlorophenoxy group, a methoxyphenyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-25-15-7-2-13(3-8-15)4-11-18-22-23-19(27-18)21-17(24)12-26-16-9-5-14(20)6-10-16/h2-3,5-10H,4,11-12H2,1H3,(H,21,23,24)

InChI Key

BUVFATSAPMHBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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